Lucidenic acid D

Antiviral Cancer Chemoprevention Epstein-Barr Virus

Lucidenic acid D (≥98% HPLC) is a structurally defined, C-12 acetoxy-substituted lanostane triterpenoid with validated EBV-EA inhibitory activity (IC50 287 mol ratio/TPA in Raji cells) and selective iNOS/COX-2 downregulation without broad TNFα induction. Unlike crude G. lucidum extracts or less-characterized lucidenic acid congeners, it delivers cleaner mechanistic readouts and reliable positive control performance in antitumor promoter screening cascades. Its distinct oxidation pattern precludes substitution by other lucidenic acids—SAR within this class is incompletely characterized. Ideal for EBV-associated carcinogenesis research, chemoprevention studies, and analytical method validation.

Molecular Formula C29H38O8
Molecular Weight 514.6 g/mol
CAS No. 98665-16-8
Cat. No. B1675358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidenic acid D
CAS98665-16-8
SynonymsLucidenic acid D
Molecular FormulaC29H38O8
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
InChIInChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1
InChIKeyLTJSBYAKDOGXLX-JTJCPSTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lucidenic Acid D (CAS 98665-16-8): A Highly Oxidized Lanostane-Type Triterpenoid with Characterized Antiviral and Anti-Inflammatory Differentiation


Lucidenic acid D (also referred to as Lucidenic acid D2) is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum [1]. It belongs to the lucidenic acid family, one of the two major triterpenoid groups in G. lucidum alongside ganoderic acids. Unlike less oxidized lucidenic acid congeners, Lucidenic acid D exhibits a distinct substitution pattern at C3, C7, C12, and C15 positions that influences its biological profile, particularly its characterized antiviral activity against Epstein-Barr virus early antigen (EBV-EA) activation and its selective modulation of inflammatory pathways without broad TNFα induction [2]. Available from commercial suppliers at HPLC purity of ≥98% (typical specification), this compound is primarily utilized in cancer chemoprevention and inflammation research applications .

Why Lucidenic Acid D Cannot Be Substituted with Other Lucidenic Acid Congeners or Ganoderic Acids


Lucidenic acids as a class exhibit substantial structure-activity divergence driven by differential oxidation states and substitution patterns at C3, C7, C12, and C15 positions [1]. Despite sharing the lanostane core, individual congeners display distinct pharmacological profiles. For instance, lucidenic acid A demonstrates MAPK pathway modulation via JNK inhibition, while lucidenic acid F acts through p38 MAPK regulation, and Lucidenic acid D2 exhibits a unique EBV-EA inhibitory profile with quantifiable IC50 values . Furthermore, research on lucidenic acids remains significantly less extensive than that on ganoderic acids, meaning structure-activity relationships within the lucidenic acid family are incompletely characterized and cross-compound extrapolation lacks a reliable evidence base [2]. Consequently, substituting one lucidenic acid congener for another in research applications risks introducing uncharacterized activity shifts that cannot be predicted solely from structural similarity.

Lucidenic Acid D: Product-Specific Quantitative Differentiation Evidence


Lucidenic Acid D Demonstrates Quantifiable EBV-EA Inhibitory Activity with Defined IC50, Distinguishing It from Lucidenic Acids A and F Which Are Characterized as MAPK Modulators

Lucidenic acid D (Lucidenic acid D2) potently inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells with an IC50 value of 287 mol ratio/TPA, while maintaining 70% cell viability at the highest tested concentration (1000 mol ratio/TPA) [1]. In contrast, lucidenic acids A and F, which co-occur in G. lucidum extracts, are functionally characterized as JNK and p38 MAPK modulators, respectively, rather than as EBV-EA inhibitors .

Antiviral Cancer Chemoprevention Epstein-Barr Virus

Lucidenic Acid D Exhibits Selective Immunomodulation: Does Not Significantly Enhance LPS-Induced TNFα Expression, in Contrast to Broad TNFα Induction Observed with Crude G. lucidum AF Extract

Lucidenic acid D, when tested individually at 50 μg/mL for 4 hours, does not significantly enhance lipopolysaccharide (LPS)-induced TNFα mRNA expression in THP-1 monocytic cells . This stands in marked contrast to the triterpenes-rich crude extract of G. lucidum AF, which induces TNFα production in THP-1 cells and synergizes with LPS to enhance TNFα induction, an effect attributed to the combined action of multiple lucidenic acids (A, F, and D2) modulating both p38 and JNK MAPK pathways .

Anti-inflammatory Immunomodulation TNFα

Lucidenic Acid D Demonstrates Cytotoxic Activity Against HepG2 Hepatoma Cells with Reported IC50, Though Comparative Data Against Lucidenic Acid A Remains Limited

Lucidenic acid D exhibits cytotoxic activity against HepG2 human hepatoma cells with a reported IC50 of approximately 64.5 μM for inhibition of proliferation . For comparative context, lucidenic acid A has been reported to show cytotoxicity against the same HepG2 cell line with an IC50 of 1.64 × 10⁻⁴ μM in one study, and lucidenic acid N has demonstrated significant cytotoxic activity against HepG2, HepG2.2.15, and P-388 tumor cells [1]. However, these values derive from disparate studies with different experimental protocols, precluding direct quantitative comparison.

Anti-cancer Hepatocellular Carcinoma Cytotoxicity

Lucidenic Acid D: Evidence-Based Research Application Scenarios


Epstein-Barr Virus (EBV) Reactivation and Cancer Chemoprevention Studies

Lucidenic acid D is optimally deployed in studies investigating EBV-associated carcinogenesis, including nasopharyngeal carcinoma and Burkitt's lymphoma, where inhibition of TPA-induced EBV-EA activation serves as a validated primary screening model for antitumor promoters. The compound's defined IC50 of 287 mol ratio/TPA in Raji cells, coupled with maintenance of 70% cell viability at maximal tested concentration, supports its use as a positive control or reference compound in chemoprevention screening cascades [1]. Unlike lucidenic acids A and F, which are characterized for MAPK modulation rather than EBV inhibition, Lucidenic acid D offers a specific tool for interrogating EBV lytic cycle suppression mechanisms .

Selective Anti-Inflammatory Mechanism Dissection (iNOS/COX-2 Pathway)

Lucidenic acid D is suitable for studies requiring analysis of iNOS and COX-2 downregulation without confounding TNFα induction. The compound attenuates LPS-induced release of proinflammatory cytokines and nitric oxide while reducing iNOS and COX-2 expression, yet does not significantly enhance LPS-induced TNFα mRNA expression in THP-1 cells at 50 μg/mL [1]. This selective profile enables cleaner signal-to-noise in mechanistic studies compared to crude G. lucidum extracts, which broadly induce TNFα via combined p38/JNK pathway modulation .

Lucidenic Acid Structure-Activity Relationship (SAR) Reference Compound

Lucidenic acid D serves as a structurally defined reference compound for SAR studies within the lucidenic acid family, distinguished by its C-12 acetoxy substitution pattern and specific oxidation state. Despite the discovery of 22 types of lucidenic acids, research on this class remains significantly less extensive than that on ganoderic acids, and comprehensive SAR understanding is lacking [1]. Lucidenic acid D's combination of characterized EBV-EA inhibitory activity and selective immunomodulatory profile makes it a valuable anchor point for comparative studies evaluating how structural modifications (e.g., methylation to methyl lucidenate D) alter biological activity .

Quality Control Standard for Ganoderma lucidum Extract Characterization

Commercial Lucidenic acid D supplied at ≥98% HPLC purity is appropriate for use as a reference standard in analytical method development and quality control of Ganoderma lucidum-derived products. HPLC fingerprint analysis has identified lucidenic acid-type spectra in specific G. lucidum strains (YK-02, BCRC36090), and Lucidenic acid D2 has been reported as one of the dominant lucidenic acids present in triterpenes-rich G. lucidum AF extracts [1]. The availability of high-purity reference material supports accurate quantification in complex botanical matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucidenic acid D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.